molecular formula C4H10ClNO B11927377 1-(Aminomethyl)cyclopropanol hydrochloride CAS No. 1215417-77-8

1-(Aminomethyl)cyclopropanol hydrochloride

Cat. No.: B11927377
CAS No.: 1215417-77-8
M. Wt: 123.58 g/mol
InChI Key: NINSLGKSPSRHRK-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanol hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a derivative of cyclopropanol, featuring an aminomethyl group attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopropanol hydrochloride can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclopropanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Aminomethyl)cyclopropanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropanol hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of 5-lipoxygenase activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting FLAP, the compound can reduce inflammation and provide therapeutic benefits .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)cyclopropanol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopropane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

1215417-77-8

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

1-(aminomethyl)cyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c5-3-4(6)1-2-4;/h6H,1-3,5H2;1H

InChI Key

NINSLGKSPSRHRK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)O.Cl

Origin of Product

United States

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